molecular formula C22H17N3O B5201411 2,7-DIAMINO-4-{[1,1'-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE

2,7-DIAMINO-4-{[1,1'-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE

Cat. No.: B5201411
M. Wt: 339.4 g/mol
InChI Key: LYRIBNDVGDLKNI-UHFFFAOYSA-N
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Description

2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines a chromene core with biphenyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 2,7-diaminochromene with 4-biphenylcarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed anticancer and antimicrobial activities. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE apart is its chromene core, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions and stability .

Properties

IUPAC Name

2,7-diamino-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c23-13-19-21(18-11-10-17(24)12-20(18)26-22(19)25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12,21H,24-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIBNDVGDLKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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